4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach might involve the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the construction of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms within the triazole or oxadiazole rings.
Reduction: Reduction reactions might target the nitrogen atoms or other functional groups within the compound.
Substitution: Substitution reactions could occur at the pyridine ring or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which might confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
890093-95-5 |
---|---|
Molecular Formula |
C9H7N7O |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
4-(5-pyridin-4-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-1-3-11-4-2-6/h1-5H,(H2,10,13) |
InChI Key |
BQCQGONFENYAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=NN2C3=NON=C3N |
Origin of Product |
United States |
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